Phytosterols, including campesterol, have been reported to have chemopreventive effects . .
Phytosterols have anti-inflammatory properties . They could potentially be used in the treatment or prevention of diseases associated with inflammation.
Phytosterols also have antioxidant properties . They can help protect the body’s cells against damage from free radicals.
A study reported a decrease in blood glucose levels in mice fed with 0.3% 5-campestenone, a derivative of campesterol, after eight weeks .
Phytosterols have been reported to have antiatherosclerotic effects . They are mainly employed in functional food products designed to counteract cardiovascular disorders by lowering levels of ‘bad’ cholesterol .
Phytosterols have hepatoprotective properties . They could potentially be used in the treatment or prevention of liver diseases.
Campesterol can serve as a precursor to a wide range of steroid hormones due to its structural similarity to cholesterol. Anabolic steroids like testosterone and boldenone are among the compounds that can be biosynthesized from either cholesterol or phytosterols like campesterol through a process called steroidogenesis .
Campesterol is offered to people with osteoarthritis characterized by mild inflammation, cartilage destruction, and joint pain. It could be beneficial for other inflammatory conditions such as fibromyalgia, allergies, and sinusitis .
Phytosterol-enriched bread with or without curcumin has the potential to lower blood cholesterol .
Phytosterols, including campesterol, are used in poultry feed .
Campesterol is one of the ingredients for E number E499 . It is used as a food additive in many vegetables, fruits, nuts, and seeds .
A number of new genetic strains are currently being engineered with the goal of producing varieties high in campesterol and other plant sterols .
Campesterol is also found in dandelion coffee .
There is research on increasing campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica .
Campesterol is a phytosterol, a type of plant-derived sterol that shares a similar chemical structure with cholesterol. It is classified as a 24-methylsterol, characterized by a hydroxyl group at the C-3 position of its steroid skeleton. The molecular formula for campesterol is , with a molecular weight of approximately 400.69 g/mol . Campesterol is naturally found in various plant sources, including vegetables, fruits, nuts, and seeds, albeit in low concentrations. Common sources include canola oil, corn oil, bananas, and pomegranates, where it can be present at levels ranging from 1 to 100 mg per 100 g of the edible portion .
The biosynthesis of campesterol occurs primarily through the mevalonate pathway, which begins with acetyl-CoA and progresses through several intermediate compounds like mevalonic acid before leading to squalene and ultimately campesterol . In laboratory settings, campesterol can also be synthesized from cholesterol or other phytosterols through chemical modifications such as hydrogenation or esterification.
Campesterol has several applications across different fields:
Recent studies have employed molecular docking simulations to investigate the interactions of campesterol derivatives with target proteins associated with bacterial infections. These studies aim to elucidate the binding affinities and mechanisms through which these compounds exert their antibacterial effects . Such research highlights the potential for developing new antimicrobial agents based on campesterol's structure.
Campesterol shares structural similarities with several other phytosterols and sterols. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Beta-Sitosterol | Similar backbone | More abundant in plant oils; known for similar lipid-lowering effects. |
Stigmasterol | Similar backbone | Has a double bond at C-22; used in traditional medicine. |
Cholesterol | Similar backbone | Animal sterol; crucial for cell membrane integrity but associated with cardiovascular diseases when elevated. |
24-Methylcholesterol | Similar backbone | Precursor in the biosynthesis of other sterols; found in certain plants. |
Brassicasterol | Similar backbone | Found mainly in cruciferous vegetables; has unique biological activities related to plant growth regulation. |
Campesterol's uniqueness lies in its specific methyl group at C-24 and its role as a precursor for anabolic steroids, which differentiates it from other phytosterols that may not share this characteristic or biological function .
Irritant